molecular formula C11H20ClNO2 B13042349 Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hcl

Cat. No.: B13042349
M. Wt: 233.73 g/mol
InChI Key: VUFHRANRFZFCQP-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 2-position and an ethyl ester group at the 4-position, stabilized as a hydrochloride salt. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. It is synthesized via multistep routes involving cyclization, cyanide substitution, and acid hydrolysis, as detailed in and . The compound’s spirocyclic architecture mimics natural product motifs, making it valuable for drug discovery, particularly in neurological disorders .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2-azaspiro[4.4]nonane-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11;/h9,12H,2-8H2,1H3;1H

InChI Key

VUFHRANRFZFCQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCCC2.Cl

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

  • The key step is the construction of the azaspiro[4.4]nonane scaffold, which involves cyclization reactions where a nitrogen atom forms a spiro linkage between two ring systems.
  • This is often achieved by intramolecular nucleophilic substitution or cycloaddition reactions starting from appropriately functionalized precursors containing nitrogen and carbon chains.

Functional Group Transformations

  • After establishing the spirocyclic core, the introduction of the carboxylate ester group at the 4-position is accomplished by esterification or carboxylation reactions.
  • The compound is then converted into its hydrochloride salt to enhance stability and solubility for research applications.

Detailed Preparation Method from Patent Literature

A representative, detailed synthetic route is described in patent WO2018153312A1, which outlines a multi-step synthesis of related azaspiro compounds with medicinal applications. The process involves:

Step Reaction Description
1 Starting from a precursor compound (compound iii), reduction with zinc powder in saturated ammonium chloride solution to form compound iv.
2 Reduction of compound iv with sodium borohydride to yield compound v.
3 Conversion of compound v to compound vi by reaction with methanesulfonyl chloride (mesylation).
4 Substitution of mesyl group in compound vi with sodium azide to form compound vii.
5 Hydrogenation of compound vii using palladium on carbon catalyst to afford compound viii.
6 Coupling of compound viii with carboxylic acid derivatives using 1-hydroxybenzotriazole, carbodiimide reagents, and triethylamine to form compound ix.
7 Treatment of compound ix with hydrogen chloride in ethanol followed by reaction with carbonyldiimidazole, alcohol derivatives, and triethylamine to yield compound x, the target azaspiro compound or its derivatives.

This sequence highlights the careful manipulation of functional groups and the use of protecting groups and coupling reagents to achieve the spirocyclic structure and ester functionality.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, tetrahydrofuran (THF), dichloromethane (DCM), and aqueous ammonium chloride solutions.
  • Temperature: Reactions are often conducted at controlled temperatures ranging from 0°C to reflux conditions depending on the step to optimize yields and prevent decomposition.
  • Catalysts and Reagents: Zinc powder, sodium borohydride, methanesulfonyl chloride, sodium azide, palladium on carbon, carbodiimides, and triethylamine are key reagents used sequentially.
  • Purification: Intermediate compounds are purified by standard organic techniques such as extraction, crystallization, and chromatography to ensure high purity of the final hydrochloride salt.

Data Table Summarizing Key Preparation Steps

Step No. Reagents/Conditions Purpose Outcome/Intermediate Compound
1 Zinc powder, saturated NH4Cl solution Reduction Compound iv
2 Sodium borohydride Reduction Compound v
3 Methanesulfonyl chloride Mesylation Compound vi
4 Sodium azide Azide substitution Compound vii
5 H2, Pd/C catalyst Hydrogenation Compound viii
6 R1COOH, HOBt, EDC·HCl, triethylamine Amide coupling Compound ix
7 HCl in ethanol, CDI, R2-OH, triethylamine Esterification and salt formation Compound x (Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl)

*R1 and R2 represent variable substituents depending on the specific derivative synthesized.

Research Findings and Notes on Preparation

  • The synthetic route is modular and allows for variation in substituents, enabling the generation of analogues for medicinal chemistry research.
  • The use of azide intermediates and hydrogenation steps is critical for introducing the nitrogen atom in the spirocyclic system with proper stereochemistry.
  • The hydrochloride salt form is preferred for its enhanced stability and solubility in biological assay media.
  • Optimization of reaction times, temperatures, and reagent equivalents is essential to maximize yield and purity, especially in scale-up scenarios.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is investigated for its therapeutic properties, particularly in relation to neuropharmacology. Research has indicated that derivatives of this compound exhibit affinities for serotonin receptors, notably the 5-HT1A and 5-HT2A receptors, which are crucial in the treatment of mood disorders and anxiety . The compound's ability to interact with these receptors suggests its potential as a lead compound in developing new antidepressant or anxiolytic medications.

Case Study: Serotonin Receptor Affinity

In a systematic study, various derivatives of 2-azaspiro compounds were synthesized and tested for their receptor activity. The findings highlighted that certain modifications to the ethyl 2-azaspiro structure could enhance receptor binding affinity, making it a promising candidate for further drug development .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its spirocyclic nature allows for diverse reactions that can modify its structure to optimize biological activity or improve solubility in various solvents.

Applications in Synthesis

  • Intermediates : Used as intermediates in synthesizing pharmaceuticals and agrochemicals.
  • Functionalization : The compound can undergo functionalization reactions that introduce additional functional groups, enhancing its utility in synthetic pathways.

Biological Research

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is also employed in biological research to explore its effects on cellular systems. Its interactions with specific enzymes and receptors make it a subject of interest in studying biochemical pathways and mechanisms of action.

Research indicates that compounds with similar structures exhibit varying degrees of biological activity, including antibacterial properties and effects on cellular signaling pathways. Understanding these interactions is crucial for leveraging the compound's potential in therapeutic applications .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of new materials and chemical processes. Its stability and reactivity can be harnessed in creating innovative materials with specific properties suitable for industrial applications.

Application Area Specific Uses
Medicinal ChemistryDevelopment of antidepressants and anxiolytics
Organic SynthesisBuilding block for pharmaceuticals and agrochemicals
Biological ResearchStudying enzyme interactions and receptor affinities
Industrial ApplicationsDevelopment of new materials

Mechanism of Action

The mechanism of action of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Structural Differences Key Features Reference
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl 2-aza, 4-ethyl ester, HCl salt Rigid spirocycle; anticonvulsant potential; synthetic yield ~7.9% over 7 steps
Methyl 2-azaspiro[4.4]nonane-3-carboxylate HCl 3-carboxylate vs. 4-carboxylate; methyl ester Discontinued commercial availability; structural isomerism affects activity
2-Ethyl-2,7-diazaspiro[4.4]nonane Additional nitrogen at 7-position Increased basicity; used in receptor ligand studies
8-Oxa-2-azaspiro[4.5]decane HCl Oxygen atom in place of one carbon; larger ring Enhanced solubility; explored as 5-HT1A receptor agonist
tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate tert-Butyl carbamate protecting group Intermediate in synthesis; hydrolyzed to free acid

Pharmacological Activity

Compound Class Biological Activity Key Findings Reference
2-Azaspiro[4.4]nonane derivatives Anticonvulsant (MES and scPTZ tests) N-Phenylamino derivatives show ED50 = 29–48 mg/kg; spirocycloalkyl groups reduce activity
Spiro[4.5]decane-1,3-diones 5-HT1A receptor agonism Blocking activity up to 94.74% (vs. prazosin at 99.17%)
1-Substituted 2-azaspiro[3.3]heptanes Neurological targets High enantiomeric purity; explored for modern drug discovery

Physicochemical Properties

  • This compound: Melting point 138–141°C; NMR data confirms spirocyclic conformation (δ 12.50 ppm for carboxylic proton) .
  • 2-Ethyl-2,7-diazaspiro[4.4]nonane: Higher polarity due to additional nitrogen; safety data indicates laboratory use only (CAS: 763883-32-5) .
  • Methyl ester analogues : Lower molecular weight (228.24 g/mol vs. 197.27 g/mol for dimethyl variants) affects solubility .

Research Implications and Limitations

  • Structural Rigidity: The spirocyclic core of this compound offers improved target selectivity over linear analogues but complicates synthesis .
  • Activity Dependence : Anticonvulsant efficacy is highly substituent-dependent; aryl groups enhance activity, while spirocycloalkyl groups diminish it .
  • Synthetic Challenges : Low yields (7.9% overall) highlight the need for optimized routes, such as diastereoselective methods used for smaller spirocycles .

Biological Activity

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride features a unique bicyclic structure characterized by a nitrogen atom within the spiro system. This structural configuration contributes to its distinct chemical properties, enhancing its potential for various biological interactions.

Property Details
Molecular Formula C₁₁H₁₉ClN₁O₂
Molecular Weight 233.74 g/mol
Classification Spirocyclic compound
Solubility Enhanced solubility due to HCl form

The biological activity of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Research indicates potential mechanisms such as:

  • Receptor Binding : Interaction with serotonin receptors (5-HT1A and 5-HT2A) suggests a role in modulating neurotransmitter activity .
  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain microbial strains, although detailed mechanisms remain under investigation.

Antimicrobial and Antiviral Properties

Research has explored the antimicrobial and antiviral properties of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride. Studies suggest that the compound exhibits significant activity against various pathogens, making it a candidate for further development in therapeutic applications.

Activity Type Pathogen/Target Efficacy
Antimicrobial Various bacterial strainsPositive inhibition observed
Antiviral Specific viral targetsOngoing investigations

Case Studies

  • Serotonin Receptor Affinity Study : A study assessed the affinity of derivatives of Ethyl 2-azaspiro[4.4]nonane for serotonin receptors, revealing promising binding affinities that could translate into therapeutic applications for mood disorders .
  • In Vivo Experiments : Animal studies conducted on male Wistar rats demonstrated behavioral changes consistent with serotonin receptor modulation, indicating potential anxiolytic or antidepressant effects .

Comparative Analysis with Similar Compounds

Ethyl 2-azaspiro[4.4]nonane-4-carboxylate hydrochloride can be compared with similar spirocyclic compounds to highlight its unique features and potential advantages in therapeutic contexts.

Compound Name Unique Features
2-Azaspiro[4.5]decane-4-carboxylic acid HCl Different spirocyclic structure; varied activity
Spiro[4.3]octane derivatives Lacks nitrogen in spiro system; differing properties

Q & A

Basic: What are the established synthetic routes for Ethyl 2-azaspiro[4.4]nonane-4-carboxylate HCl, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via spiroannulation strategies. Key steps include:

  • Phosphine-catalyzed [3+2] annulation : A regioselective method using aldehydes and maleimides to form 2-azaspiro[4.4]nonene-1,3-dione intermediates, followed by carboxylation and HCl salt formation .
  • N-protection/deprotection : Use tert-butyl carbamate (Boc) groups to stabilize reactive intermediates during ring closure, as seen in related azaspiro compounds .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR (e.g., spiro carbon signals at 60–70 ppm) and HRMS. Purity is confirmed by HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient) .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR detects ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) and spiro NH/amine protons (broad signals at δ 2.5–3.5 ppm). 13C^{13}C NMR identifies the spiro quaternary carbon at ~70 ppm .
  • HPLC-MS : Reverse-phase HPLC (e.g., 255 nm UV detection) coupled with ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 210.1 for the free base) .
  • Elemental Analysis : Carbon/nitrogen ratios validate salt stoichiometry (e.g., HCl salt) .

Advanced: How can researchers optimize spiroannulation yields while minimizing diastereomer formation?

Methodological Answer:

  • Catalytic System Tuning : Phosphine ligands (e.g., PPh3_3) enhance regioselectivity in [3+2] annulation. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and diastereomer ratios .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during HCl salt precipitation .
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers post-synthesis .

Advanced: How should contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

Methodological Answer:

  • Batch Comparison : Perform 1H^1H-1H^1H COSY and HSQC to confirm spin systems and assign ambiguous signals. For example, solvent-induced shifts (CDCl3_3 vs. D2_2O) may explain discrepancies .
  • Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., maleimide adducts from incomplete annulation) .
  • X-ray Crystallography : Resolve absolute configuration if stereochemical inconsistencies arise .

Basic: What are the documented pharmacological applications of this compound?

Methodological Answer:

  • Anticonvulsant Research : Derivatives of 2-azaspiro[4.4]nonane show activity in rodent seizure models (e.g., maximal electroshock test). Dosing ranges: 10–50 mg/kg (IP) .
  • Forensic Reference Standards : Used to validate synthetic opioid analogs (e.g., fentanyl derivatives) via LC-HRMS in controlled substance analysis .

Advanced: What mechanistic insights exist for the spiro ring’s stability under physiological conditions?

Methodological Answer:

  • pH-Dependent Degradation : The spiro NH group protonates at physiological pH (7.4), enhancing solubility but risking ring-opening. Stability studies in PBS (37°C, 24h) show <5% degradation .
  • Metabolic Pathways : Cytochrome P450 assays (e.g., human liver microsomes) identify oxidation at the ethyl ester or spiro nitrogen as primary metabolic sites .

Advanced: How can computational methods aid in predicting reactivity or bioactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for spiroannulation to predict regioselectivity (e.g., Gibbs free energy differences between pathways) .
  • Docking Studies : Target the compound’s carboxylate group to GABAA_A receptors for anticonvulsant activity predictions .

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